N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with 2-phenyl-2H-tetrazole-5-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a tetrazole ring.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality.
Uniqueness
N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound versatile for various applications.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-7-8-15-12(9-10)16-14(21)13-17-19-20(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYWEGMBXFJGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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